molecular formula C8H18N2O B14452706 N-Ethyl-N-pentylurea CAS No. 77464-10-9

N-Ethyl-N-pentylurea

Cat. No.: B14452706
CAS No.: 77464-10-9
M. Wt: 158.24 g/mol
InChI Key: VVOVNQGXHMDMEE-UHFFFAOYSA-N
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Description

N-Ethyl-N-pentylurea is an organic compound belonging to the class of ureas. Ureas are characterized by the presence of a carbonyl group attached to two nitrogen atoms. This compound is specifically formed by the substitution of one nitrogen atom with an ethyl group and the other with a pentyl group. It is used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Ethyl-N-pentylurea can be synthesized through the reaction of ethylamine and pentyl isocyanate. The reaction typically occurs under mild conditions, often at room temperature, and does not require a catalyst. The general reaction is as follows:

C2H5NH2+C5H11NCOC2H5NHCONHC5H11\text{C}_2\text{H}_5\text{NH}_2 + \text{C}_5\text{H}_{11}\text{NCO} \rightarrow \text{C}_2\text{H}_5\text{NHCONH}\text{C}_5\text{H}_{11} C2​H5​NH2​+C5​H11​NCO→C2​H5​NHCONHC5​H11​

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reactants, ethylamine and pentyl isocyanate, are fed into the reactor at controlled rates, and the reaction is monitored to maintain optimal conditions. The product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-N-pentylurea undergoes several types of chemical reactions, including:

    Oxidation: This reaction can lead to the formation of this compound oxides.

    Reduction: Reduction reactions can convert this compound to its corresponding amines.

    Substitution: The urea group can be substituted by other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may require catalysts like palladium on carbon (Pd/C) and specific solvents to facilitate the reaction.

Major Products

    Oxidation: this compound oxides.

    Reduction: Ethylamine and pentylamine.

    Substitution: Various substituted ureas depending on the substituent introduced.

Scientific Research Applications

N-Ethyl-N-pentylurea has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of pharmaceuticals and agrochemicals.

    Biology: It serves as a model compound in studies of enzyme inhibition and protein interactions.

    Medicine: Research into its potential as a therapeutic agent for various diseases is ongoing.

    Industry: It is used in the manufacture of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-Ethyl-N-pentylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the site. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted.

Comparison with Similar Compounds

Similar Compounds

    N,N-Butyl-N’,N’-hexylurea: Similar in structure but with different alkyl groups.

    N,N-Diisopropylethylamine: A tertiary amine with different functional groups.

    N-Benzoyl-N’-phenylurea: Contains a benzoyl and phenyl group instead of ethyl and pentyl groups.

Uniqueness

N-Ethyl-N-pentylurea is unique due to its specific alkyl substitutions, which confer distinct chemical and physical properties. These properties make it suitable for specific applications in organic synthesis and industrial processes.

Properties

77464-10-9

Molecular Formula

C8H18N2O

Molecular Weight

158.24 g/mol

IUPAC Name

1-ethyl-1-pentylurea

InChI

InChI=1S/C8H18N2O/c1-3-5-6-7-10(4-2)8(9)11/h3-7H2,1-2H3,(H2,9,11)

InChI Key

VVOVNQGXHMDMEE-UHFFFAOYSA-N

Canonical SMILES

CCCCCN(CC)C(=O)N

Origin of Product

United States

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